molecular formula C11H18O4 B11936591 Dimethyl (4-methylpent-3-en-1-yl)propanedioate CAS No. 18776-25-5

Dimethyl (4-methylpent-3-en-1-yl)propanedioate

Cat. No.: B11936591
CAS No.: 18776-25-5
M. Wt: 214.26 g/mol
InChI Key: WMQLNHWSOHDPCD-UHFFFAOYSA-N
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Description

Dimethyl (4-methylpent-3-en-1-yl)propanedioate is a chemical compound with the molecular formula C11H18O4. It is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound is characterized by its ester functional groups and a unique structure that includes a 4-methylpent-3-en-1-yl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4-methylpent-3-en-1-yl)propanedioate typically involves esterification reactions. One common method is the reaction of 4-methylpent-3-en-1-ol with dimethyl malonate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-methylpent-3-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (4-methylpent-3-en-1-yl)propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl (4-methylpent-3-en-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with similar reactivity.

    Ethyl acetoacetate: Another ester used in organic synthesis with different functional groups.

    Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: A more complex compound with similar structural features.

Uniqueness

Dimethyl (4-methylpent-3-en-1-yl)propanedioate is unique due to its specific structure, which includes a 4-methylpent-3-en-1-yl chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and industrial chemistry.

Properties

CAS No.

18776-25-5

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

dimethyl 2-(4-methylpent-3-enyl)propanedioate

InChI

InChI=1S/C11H18O4/c1-8(2)6-5-7-9(10(12)14-3)11(13)15-4/h6,9H,5,7H2,1-4H3

InChI Key

WMQLNHWSOHDPCD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C(=O)OC)C(=O)OC)C

Origin of Product

United States

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